Cas no 82795-51-5 (D-Homophenylalanine)

D-Homophenylalanine structure
D-Homophenylalanine structure
D-Homophenylalanine
82795-51-5
C10H13NO2
179.215722799301
MFCD00063091
60499
87571339

D-Homophenylalanine Properties

Names and Identifiers

    • D-Homophenylalanine
    • (R)-alpha-Amino-benzenebutanoic acid
    • (R)-2-Amino-4-phenylbutanoic acid
    • H-D-HoPhe-OH
    • (-)-2-Amino-4-phenylbutyric acid
    • H-D-HomoPhe-OH
    • D-Homophe
    • H-D-Hph-OH
    • (R)-2-Amino-4-phenylbutyric Acid
    • (αR)-α-Aminobenzenebutanoic acid (ACI)
    • Benzenebutanoic acid, α-amino-, (R)- (ZCI)
    • (2R)-2-Amino-4-phenylbutanoic acid
    • (R)-2-Amino-4-phenylbutyryic acid
    • (R)-Homophenylalanine
    • D-2-Amino-4-phenylbutanoic acid
    • SCHEMBL44312
    • Homophenylalanine, (-)-
    • J-640375
    • MFCD00063091
    • Z1255399095
    • H0984
    • BENZENEBUTANOIC ACID, .ALPHA.-AMINO-, (.ALPHA.R)-
    • 82795-51-5
    • AKOS015853803
    • (2R)-2-azaniumyl-4-phenylbutanoate
    • D-Homophenylalanine, >=98.0% (HPLC)
    • 2-amino-4-phenyl-butyric acid
    • AC-9968
    • JTTHKOPSMAVJFE-SECBINFHSA-N
    • d-homophenyl alanine
    • Homophenylalanine, D-
    • d-homophenyl-ala
    • Benzenebutanoic acid, alpha-amino-, (alphaR)-
    • (r)-2-amino-4-phenyl-butyric acid
    • CS-W017272
    • DS-14385
    • AM20041216
    • Q27261551
    • 5847ZW3PEP
    • UNII-5847ZW3PEP
    • EN300-144880
    • D-Homophenylalanine,98%
    • +Expand
    • MFCD00063091
    • JTTHKOPSMAVJFE-SECBINFHSA-N
    • 1S/C10H13NO2/c11-9(10(12)13)7-6-8-4-2-1-3-5-8/h1-5,9H,6-7,11H2,(H,12,13)/t9-/m1/s1
    • C(C1C=CC=CC=1)C[C@@H](N)C(=O)O
    • 4675530

Computed Properties

  • 179.095
  • 2
  • 3
  • 4
  • 179.095
  • 13
  • 159
  • 0
  • 1
  • 0
  • 0
  • 0
  • 1
  • 0.7
  • 0
  • 67.8

Experimental Properties

  • 1.73140
  • 63.32000
  • -45 ° (C=1, 3mol/L HCl)
  • 324.8°C at 760 mmHg
  • >300 °C (lit.)
  • 150.2℃
  • White powder
  • Not determined
  • -45 º (c=1, 3N HCl 19 ºC)
  • [α]20/D −45±1°, c = 1% in 3 M HCl
  • 1.1248 (rough estimate)

D-Homophenylalanine Price

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
A2B Chem LLC
AB42744-1g
D-Homophenylalanine
82795-51-5 98%
1g
$10.00 2024-04-19
AAPPTec
UHF202-5g
H-D-HPhe-OH
82795-51-5
5g
$85.00 2024-07-19
abcr
AB168504-5 g
D-Homophenyl alanine, 98% (H-D-hPhe-OH); .
82795-51-5 98%
5g
€97.70 2023-05-08
Ambeed
A385892-1g
H-D-HoPhe-OH
82795-51-5 98%
1g
$9.0 2024-07-24
Apollo Scientific
OR14698-25g
D-Homophenylalanine
82795-51-5 98+%
25g
£58.00 2024-05-23
AstaTech
28667-5/G
D-HOMOPHENYLALANINE
82795-51-5 98%
5g
$17 2023-09-18
Enamine
EN300-144880-0.05g
(2R)-2-amino-4-phenylbutanoic acid
82795-51-5 95%
0.05g
$19.0 2023-04-20
eNovation Chemicals LLC
D690231-25g
D-Homophenylalanine
82795-51-5 98%
25g
$125 2021-09-25
Fluorochem
033164-5g
D-Homophenylalanine
82795-51-5 98%
5g
£17.00 2022-02-28
Oakwood
033164-1g
D-Homophenylalanine
82795-51-5 98%
1g
$10.00 2024-07-19

D-Homophenylalanine Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Pyridoxal 5′-phosphate Catalysts: 2-Aminohexano-6-lactam racemase ,  D-Amino acid amidase Solvents: Water ;  12 h, pH 8, 40 °C
Reference
Enzymatic Synthesis of Chiral Phenylalanine Derivatives by a Dynamic Kinetic Resolution of Corresponding Amide and Nitrile Substrates with a Multi-Enzyme System
Yasukawa, Kazuyuki; et al, Advanced Synthesis & Catalysis, 2012, 354(17), 3327-3332

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ;  3 h, rt
1.2 Reagents: Sodium carbonate Solvents: Water ;  pH 9
Reference
In vitro synthesis of new cyclodepsipeptides of the PF1022-type: probing the α-D-hydroxy acid tolerance of PF1022 synthetase
Mueller, Jane; et al, ChemBioChem, 2009, 10(2), 323-328

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Hydrochloric acid
Reference
Studies on angiotensin converting enzyme inhibitors. VI. Synthesis and angiotensin converting enzyme inhibitory activities of the dicarboxylic acid derivative of imidapril and its diastereoisomers
Kubota, Hitoshi; et al, Chemical & Pharmaceutical Bulletin, 1992, 40(6), 1619-22

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Hydrochloric acid
Reference
preparation of optically active homophenylalanine by optical resolution via diastereomeric salts of racemic acetylhomophenylalanine
, Japan, , ,

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: Trifluoroacetic acid ,  Hydrochloric acid Solvents: Water ;  18 h, rt → 80 °C; 80 °C → rt
1.2 Reagents: Sodium hydroxide Solvents: Water ;  pH 6 - 7, 5 °C
Reference
Catalysis of Enantioselective Strecker Reaction in the Synthesis of D-Homophenylalanine Using Recyclable, Chiral, Macrocyclic MnIII-Salen Complexes
Saravanan, S.; et al, ChemCatChem, 2013, 5(6), 1374-1385

Synthetic Circuit 6

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate ;  1 atm, rt
Reference
The first highly enantioselective alkynylation of chloral: A practical and efficient pathway to chiral trichloromethyl propargyl alcohols
Jiang, Biao; et al, Advanced Synthesis & Catalysis, 2004, 346(6), 669-674

Synthetic Circuit 7

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Acetic acid ;  3 d, 0.4 MPa, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  1 h, 50 °C
1.3 Reagents: Ammonium hydroxide ;  pH 4.8
Reference
Optical resolution of ethyl 2-(benzylamino)-4-oxo-4-phenylbutanoate with tartaric acid. A practical synthesis of D-homophenylalanine
Berkes, D.; et al, Chemical Papers, 2003, 57(5), 350-354

Synthetic Circuit 8

Reaction Conditions
1.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane
1.2 Reagents: Acetic acid ,  Hydrochloric acid ,  Dowex 50W Solvents: Water
Reference
Resolution and use in α-amino acid synthesis of imidazolidinone glycine derivatives
Fitzi, Robert; et al, Tetrahedron, 1988, 44(17), 5277-92

Synthetic Circuit 9

Reaction Conditions
1.1 Reagents: Oxygen ;  46 h, rt
Reference
Enantioselective scavenging using homogenate of Rhodotorula graminis: a facile preparation of D-amino acid derivatives in enantiopure form
Zhang, Zizhang, Tetrahedron Letters, 2008, 49(45), 6468-6470

Synthetic Circuit 10

Reaction Conditions
1.1 Catalysts: Pseudomonas
Reference
Microbial manufacture of D-homophenylalanine from benzylmethylhydantoin
, Japan, , ,

Synthetic Circuit 11

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Water
Reference
Lipase-catalyzed kinetic resolution of ethyl D,L-2-amino-4-phenylbutyrate by hydrolysis
Houng, Jer-Ying; et al, Biotechnology Techniques, 1996, 10(5), 353-358

Synthetic Circuit 12

Reaction Conditions
Reference
Enzymes in organic synthesis: use of subtilisin and a highly stable mutant derived from multiple site-specific mutations
Wong, Chi Huey; et al, Journal of the American Chemical Society, 1990, 112(3), 945-53

Synthetic Circuit 13

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Water ;  2 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  3 h, reflux
Reference
Ionic liquids: Highly effective medium for enantiopure amino acids via enzymatic resolution
Malhotra, Sanjay V.; et al, ACS Symposium Series, 2005, 902, 111-123

Synthetic Circuit 14

Reaction Conditions
1.1 Catalysts: (+)-Phenylethylamine
Reference
preparation of optically active homophenylalanine by optical resolution via diastereomeric salts of racemic acetylhomophenylalanine
, Japan, , ,

Synthetic Circuit 15

Reaction Conditions
1.1 -
2.1 Reagents: Hydrochloric acid
Reference
Studies on angiotensin converting enzyme inhibitors. VI. Synthesis and angiotensin converting enzyme inhibitory activities of the dicarboxylic acid derivative of imidapril and its diastereoisomers
Kubota, Hitoshi; et al, Chemical & Pharmaceutical Bulletin, 1992, 40(6), 1619-22

Synthetic Circuit 16

Reaction Conditions
1.1 Reagents: Sodium hydroxide ,  Ammonium chloride Solvents: Water ;  pH 7.0 - 7.5, 30 °C
Reference
Rational identification of a high catalytic efficiency leucine dehydrogenase and process development for efficient synthesis of L-phenylglycine
Meng, Xiangqi; et al, Biotechnology Journal, 2023, 18(5),

Synthetic Circuit 17

Reaction Conditions
1.1 Reagents: D-Glutamine ,  Ammonium sulfate Catalysts: D-Amino acid aminotransferase Solvents: Water ;  24 h, pH 8, rt
Reference
Enantioselective Synthesis of D- and L-α-Amino Acids by Enzymatic Transamination Using Glutamine as Smart Amine Donor
Heuson, Egon; et al, Advanced Synthesis & Catalysis, 2019, 361(4), 778-785

Synthetic Circuit 18

Reaction Conditions
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran
1.2 Solvents: Tetrahydrofuran
2.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane
2.2 Reagents: Acetic acid ,  Hydrochloric acid ,  Dowex 50W Solvents: Water
Reference
Resolution and use in α-amino acid synthesis of imidazolidinone glycine derivatives
Fitzi, Robert; et al, Tetrahedron, 1988, 44(17), 5277-92

Synthetic Circuit 19

Reaction Conditions
1.1 Catalysts: Diisopropylamine ,  1505522-09-7 Solvents: Toluene ;  15 min, -40 °C; 45 min, -40 °C
2.1 Reagents: Trifluoroacetic acid ,  Hydrochloric acid Solvents: Water ;  18 h, rt → 80 °C; 80 °C → rt
2.2 Reagents: Sodium hydroxide Solvents: Water ;  pH 6 - 7, 5 °C
Reference
Catalysis of Enantioselective Strecker Reaction in the Synthesis of D-Homophenylalanine Using Recyclable, Chiral, Macrocyclic MnIII-Salen Complexes
Saravanan, S.; et al, ChemCatChem, 2013, 5(6), 1374-1385

Synthetic Circuit 20

Reaction Conditions
1.1 Reagents: Sodium bicarbonate Catalysts: Subtilisin Solvents: Water ,  N-Ethylpyridinium trifluoroacetate ;  24 h, pH 8, 25 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 2 - 3, rt; rt → reflux; 3 h, reflux
2.1 Reagents: Sodium hydroxide Solvents: Water ;  2 h, rt
2.2 Reagents: Hydrochloric acid Solvents: Water ;  3 h, reflux
Reference
Ionic liquids: Highly effective medium for enantiopure amino acids via enzymatic resolution
Malhotra, Sanjay V.; et al, ACS Symposium Series, 2005, 902, 111-123

Synthetic Circuit 21

Reaction Conditions
1.1 Solvents: Ethanol ;  rt
1.2 Solvents: Diethyl ether ;  24 - 30 h, -15 °C
2.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Acetic acid ;  3 d, 0.4 MPa, rt
2.2 Reagents: Hydrochloric acid Solvents: Water ;  1 h, 50 °C
2.3 Reagents: Ammonium hydroxide ;  pH 4.8
Reference
Optical resolution of ethyl 2-(benzylamino)-4-oxo-4-phenylbutanoate with tartaric acid. A practical synthesis of D-homophenylalanine
Berkes, D.; et al, Chemical Papers, 2003, 57(5), 350-354

D-Homophenylalanine Raw materials

D-Homophenylalanine Preparation Products

D-Homophenylalanine Suppliers

Shanghai Aladdin Biochemical Technology Co., Ltd
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(CAS:82795-51-5)
A LA DING
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J&K Scientific
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(CAS:82795-51-5)
ZHAI XIAN SHENG
18210857532
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Wuhan Huajiu Pharmaceutical Technology Co., Ltd.
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WANG YAN
15527230951
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SHANG HAI YUAN YE Biotechnology Co., Ltd.
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TANG SI LEI
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TCI (Shanghai) Development Co., Ltd.
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(CAS:82795-51-5)
ZHANG ZE YUAN
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